molecular formula C14H19BrFNO2 B13493447 tert-Butyl (1-(3-bromo-5-fluorophenyl)propyl)carbamate

tert-Butyl (1-(3-bromo-5-fluorophenyl)propyl)carbamate

Cat. No.: B13493447
M. Wt: 332.21 g/mol
InChI Key: LUAUCNJMQQPFKS-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(3-bromo-5-fluorophenyl)propyl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromine atom, and a fluorine atom attached to a phenyl ring, along with a propyl chain linked to a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(3-bromo-5-fluorophenyl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable brominated and fluorinated phenylpropyl derivative. One common method is the palladium-catalyzed cross-coupling reaction, where tert-butyl carbamate reacts with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The choice of solvents, catalysts, and purification methods are crucial factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product would be a new aryl-substituted derivative.

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Drug Development:

    Biochemical Research: Used in studies involving enzyme inhibition and protein modification.

Industry:

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(3-bromo-5-fluorophenyl)propyl]carbamate involves its interaction with molecular targets through various pathways. The presence of the bromine and fluorine atoms can enhance its binding affinity to specific enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification .

Comparison with Similar Compounds

Comparison:

  • Structural Differences: The presence of different substituents on the phenyl ring or the propyl chain can significantly alter the chemical and biological properties of these compounds.
  • Reactivity: The reactivity of these compounds in various chemical reactions can vary based on the nature and position of the substituents.
  • Applications: While all these compounds may have applications in organic synthesis and medicinal chemistry, their specific uses can differ based on their unique structural features.

Conclusion

tert-Butyl N-[1-(3-bromo-5-fluorophenyl)propyl]carbamate is a versatile compound with potential applications in various fields. Its unique structural features make it an important intermediate in organic synthesis and a valuable tool in scientific research. Understanding its preparation methods, chemical reactions, and mechanism of action can help in exploring its full potential in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C14H19BrFNO2

Molecular Weight

332.21 g/mol

IUPAC Name

tert-butyl N-[1-(3-bromo-5-fluorophenyl)propyl]carbamate

InChI

InChI=1S/C14H19BrFNO2/c1-5-12(17-13(18)19-14(2,3)4)9-6-10(15)8-11(16)7-9/h6-8,12H,5H2,1-4H3,(H,17,18)

InChI Key

LUAUCNJMQQPFKS-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=CC(=C1)Br)F)NC(=O)OC(C)(C)C

Origin of Product

United States

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